Cas no 2228552-26-7 (tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate)

Tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate is a specialized chemical intermediate featuring a morpholine core functionalized with an ethynylcyclopropyl group and a tert-butyl carboxylate moiety. This compound is valued for its structural complexity, which makes it useful in pharmaceutical and agrochemical synthesis. The ethynylcyclopropyl group introduces steric and electronic effects, enabling selective reactivity in cycloaddition and cross-coupling reactions. The tert-butyl ester enhances stability and facilitates deprotection under mild conditions. Its well-defined stereochemistry and modular design make it a versatile building block for constructing heterocyclic frameworks. Suitable for controlled functionalization, it is often employed in medicinal chemistry for the development of bioactive molecules.
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate structure
2228552-26-7 structure
商品名:tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
CAS番号:2228552-26-7
MF:C14H21NO3
メガワット:251.321444272995
CID:6092562
PubChem ID:165710285

tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
    • EN300-1901271
    • 2228552-26-7
    • インチ: 1S/C14H21NO3/c1-5-14(6-7-14)11-10-17-9-8-15(11)12(16)18-13(2,3)4/h1,11H,6-10H2,2-4H3
    • InChIKey: NJLGATGTMBKEFY-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C(C1)C1(C#C)CC1

計算された属性

  • せいみつぶんしりょう: 251.15214353g/mol
  • どういたいしつりょう: 251.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1901271-0.1g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
0.1g
$1307.0 2023-09-18
Enamine
EN300-1901271-0.25g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
0.25g
$1366.0 2023-09-18
Enamine
EN300-1901271-0.05g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
0.05g
$1247.0 2023-09-18
Enamine
EN300-1901271-1.0g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
1g
$1485.0 2023-06-01
Enamine
EN300-1901271-10g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
10g
$6390.0 2023-09-18
Enamine
EN300-1901271-1g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
1g
$1485.0 2023-09-18
Enamine
EN300-1901271-5.0g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
5g
$4309.0 2023-06-01
Enamine
EN300-1901271-0.5g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
0.5g
$1426.0 2023-09-18
Enamine
EN300-1901271-10.0g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
10g
$6390.0 2023-06-01
Enamine
EN300-1901271-5g
tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate
2228552-26-7
5g
$4309.0 2023-09-18

tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate 関連文献

tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylateに関する追加情報

Introduction to tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate (CAS No. 2228552-26-7)

tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate (CAS No. 2228552-26-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. This compound belongs to the class of morpholine derivatives, which are widely studied for their biological activities and synthetic utility.

The chemical structure of tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate is characterized by a morpholine ring, a tert-butyl ester group, and a 1-ethynylcyclopropyl substituent. The presence of these functional groups imparts distinct chemical properties and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.

Recent research has highlighted the importance of tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The study also noted that the compound's ability to modulate specific signaling pathways involved in inflammation makes it a promising lead for further drug development.

In addition to its biological activities, tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate has been utilized as a key intermediate in the synthesis of more complex molecules. Its reactivity and stability under various reaction conditions make it an ideal building block for constructing intricate molecular architectures. A notable example is its use in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides but with improved pharmacological properties such as enhanced bioavailability and reduced degradation.

The synthetic versatility of tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate has also been demonstrated in several academic and industrial settings. Researchers at the University of California, Berkeley, have developed an efficient one-pot synthesis method for this compound using palladium-catalyzed cross-coupling reactions. This method not only simplifies the synthetic route but also improves the overall yield and purity of the final product, making it more accessible for large-scale production.

In the context of drug discovery, tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate has shown promise as a scaffold for designing small molecule inhibitors targeting specific enzymes or receptors. For example, a study published in ACS Medicinal Chemistry Letters in 2020 described the use of this compound as a starting point for developing inhibitors of protein kinases, which are implicated in various diseases including cancer and neurodegenerative disorders. The researchers found that derivatives of this compound exhibited high selectivity and potency against their target enzymes, suggesting potential therapeutic applications.

The environmental impact of chemical compounds is an important consideration in modern research and development. Studies have shown that tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate can be synthesized using green chemistry principles, minimizing the use of hazardous solvents and reagents. This approach not only reduces environmental footprint but also aligns with regulatory requirements for sustainable chemical practices.

In conclusion, tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate (CAS No. 2228552-26-7) is a multifaceted compound with significant potential in both pharmaceutical and chemical research. Its unique structural features, biological activities, synthetic versatility, and environmental compatibility make it an exciting area of ongoing investigation. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.

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